Source: Tat-NR2B9c is a synthetic peptide derived from the nine C-terminal residues of the N-methyl-D-aspartate receptor (NMDAR) subunit NR2B. It is fused to the trans-activator of transcription (Tat) protein transduction domain from the human immunodeficiency virus (HIV-1), allowing it to cross the blood-brain barrier and enter cells. []
Classification: Tat-NR2B9c is categorized as a cell-penetrating peptide (CPP) due to its ability to facilitate cellular uptake. It is also classified as a postsynaptic density protein 95 (PSD-95) inhibitor because it disrupts the interaction between PSD-95 and the NR2B subunit of the NMDAR. []
Role in Scientific Research: Tat-NR2B9c has been extensively investigated as a potential neuroprotective agent in various models of neurological disorders, including stroke, traumatic brain injury, and Huntington's disease. Its ability to interfere with specific protein-protein interactions in the NMDAR signaling complex has made it a valuable tool for elucidating the molecular mechanisms underlying excitotoxicity and neuronal cell death. [, , , ]
The synthesis of Tat-NR2B9c typically involves solid-phase peptide synthesis (SPPS) methodologies. While specific details might vary across studies, the general process involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The Tat sequence is usually incorporated at the N-terminus to confer cell-penetrating properties. [, ]
Tat-NR2B9c comprises the amino acid sequence of the nine C-terminal residues of the NR2B subunit fused to the Tat peptide sequence. The precise sequence of the NR2B portion is -ESDVSL, while the Tat sequence is typically -YGRKKRRQRRR. The presence of multiple arginine residues in the Tat sequence contributes to the peptide's positive charge and its ability to interact with cell membranes. []
Tat-NR2B9c exerts its neuroprotective effects primarily by disrupting the interaction between PSD-95 and the NR2B subunit of the NMDAR. [] PSD-95 is a scaffolding protein that links NMDARs to downstream signaling pathways, including those involving neuronal nitric oxide synthase (nNOS). By preventing the binding of PSD-95 to NR2B, Tat-NR2B9c disrupts the assembly of the NMDAR signaling complex and inhibits the activation of neurotoxic pathways. [, , , ]
Tat-NR2B9c is a relatively small peptide with a molecular weight of approximately 2.5 kDa. It is highly water-soluble due to the presence of multiple charged amino acid residues, particularly arginine residues in the Tat sequence. The peptide's positive charge contributes to its ability to interact with negatively charged cell membranes, facilitating cellular uptake. [, ]
1. Stroke Research: Tat-NR2B9c has been extensively investigated as a potential neuroprotective agent in experimental stroke models. Studies have shown that its administration following stroke can reduce infarct volume, improve functional outcomes, and protect the blood-brain barrier. [, , , , , , , ]
2. Traumatic Brain Injury Research: Research suggests that Tat-NR2B9c may also be beneficial in treating traumatic brain injury. Studies have demonstrated that its delivery to the injured brain can enhance neuroprotection and improve functional recovery. []
3. Huntington's Disease Research: Tat-NR2B9c has been shown to reduce excitotoxicity in neuronal cultures derived from a mouse model of Huntington's disease. This suggests its potential as a therapeutic agent for this neurodegenerative disorder. []
4. Elucidation of Molecular Mechanisms: Tat-NR2B9c serves as a valuable tool for unraveling the molecular mechanisms underlying NMDAR-mediated excitotoxicity. Its ability to specifically disrupt PSD-95 interactions has provided insights into the role of this scaffolding protein in neuronal cell death. [, , ]
5. Drug Development: The successful preclinical studies with Tat-NR2B9c have led to its development as a potential therapeutic agent for stroke. It has been clinically tested under the name NA-1 and has reached Phase 3 clinical trials, highlighting its translational potential. [, , ]
1. Optimization of Delivery Methods: Further research is needed to optimize the delivery of Tat-NR2B9c to the brain. Novel formulations and delivery strategies could potentially enhance its efficacy and therapeutic potential. [, , ]
2. Investigation of Long-Term Effects: Long-term studies are necessary to fully evaluate the safety and efficacy of Tat-NR2B9c in chronic neurological conditions. This will help determine its suitability for long-term treatment strategies. []
3. Exploration of Additional Applications: Given its role in NMDAR signaling, Tat-NR2B9c could be investigated for its therapeutic potential in other neurological disorders where excitotoxicity plays a role, such as Alzheimer's disease or epilepsy. [, ]
4. Combination Therapies: Research into combining Tat-NR2B9c with other neuroprotective agents could lead to synergistic effects and improved treatment outcomes. []
5. Elucidation of Specific Mechanisms: Further research is needed to fully elucidate the specific mechanisms by which Tat-NR2B9c exerts its neuroprotective effects. This will contribute to a better understanding of the complexities of NMDAR signaling and neuronal survival. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2